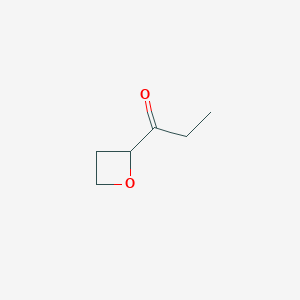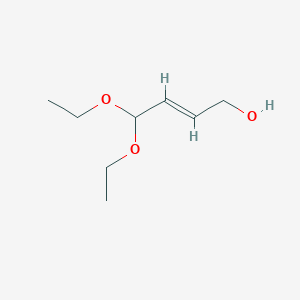
4,4-Diethoxybut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethoxybut-2-en-1-ol is an organic compound with the molecular formula C8H16O3. It is a versatile chemical used in various synthetic applications due to its unique structure, which includes both an enol and an ether functional group. This compound is of interest in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxybut-2-en-1-ol typically involves the reaction of 2-bromo-4,4-diethoxybut-1-ene with suitable nucleophiles. One common method is the allylation of α-hydroxy Schiff bases with 2-substituted functionalized allyl bromides . This reaction can be carried out using indium or zinc as catalysts under Barbier reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Diethoxybut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the bromine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Diethoxybut-2-en-1-ol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential in drug synthesis and as a building block for pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Diethoxybut-2-en-1-ol involves its interaction with various molecular targets. The enol group can participate in hydrogen bonding and other interactions, while the ether groups provide stability and solubility. These properties make it a valuable intermediate in organic synthesis, facilitating the formation of carbon-carbon bonds and other key reactions.
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethylcyclohex-2-en-1-ol: This compound shares a similar enol structure but differs in its cyclic nature.
4,4-Diethoxy-2-butynal: Another related compound with an alkyne group instead of an alkene.
Uniqueness: 4,4-Diethoxybut-2-en-1-ol is unique due to its combination of enol and ether functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic applications where both properties are desired.
Eigenschaften
Molekularformel |
C8H16O3 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(E)-4,4-diethoxybut-2-en-1-ol |
InChI |
InChI=1S/C8H16O3/c1-3-10-8(11-4-2)6-5-7-9/h5-6,8-9H,3-4,7H2,1-2H3/b6-5+ |
InChI-Schlüssel |
SKMOVPLFPBVYIR-AATRIKPKSA-N |
Isomerische SMILES |
CCOC(/C=C/CO)OCC |
Kanonische SMILES |
CCOC(C=CCO)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


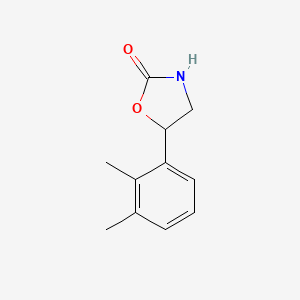

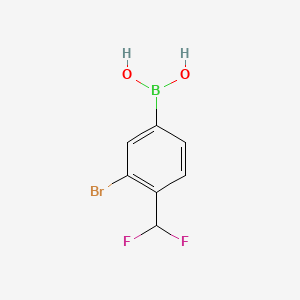
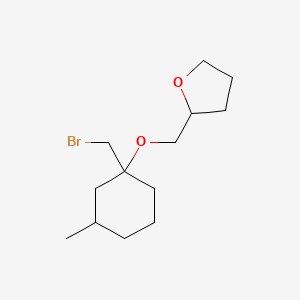
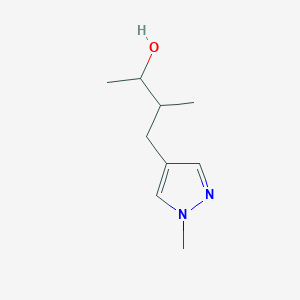

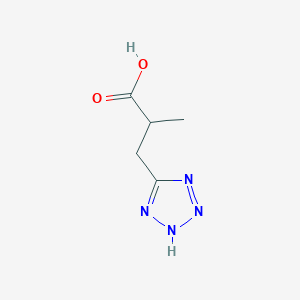
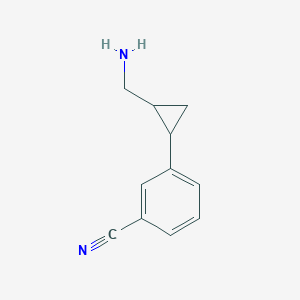
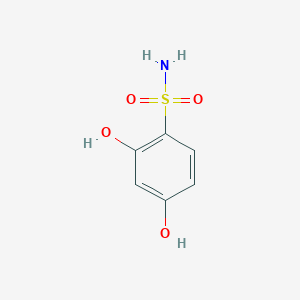
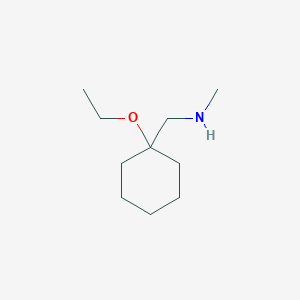
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13617744.png)
![(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride](/img/structure/B13617746.png)

